molecular formula C32H32N2O B017434 (s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one CAS No. 156732-13-7

(s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

Cat. No.: B017434
CAS No.: 156732-13-7
M. Wt: 460.6 g/mol
InChI Key: IVYLNCUETJNNJU-AYRMWSDDSA-N
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Description

(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (CAS: 156732-13-7) is a chiral aminoketone intermediate critical in synthesizing antiretroviral drugs such as ritonavir and lopinavir . Its molecular formula is C₃₂H₃₂N₂O (MW: 460.61 g/mol), featuring a stereospecific (S,Z)-configuration confirmed by SMILES and InChI data . Key physicochemical properties include a predicted boiling point of 626.2±55.0°C, density of 1.136±0.06 g/cm³, and pKa of 5.58±0.70 .

Synthesis: The compound is synthesized via a streamlined route starting from L-phenylalanine, involving benzylation, cyanidation with acetonitrile, and Grignard addition with benzylmagnesium chloride in methyl tert-butyl ether (MTBE). This method reduces toxic reagent use and reaction steps compared to traditional protocols .

Properties

IUPAC Name

(Z,2S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,23,31H,21-22,24-25,33H2/b30-23-/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYLNCUETJNNJU-AYRMWSDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C=C(CC2=CC=CC=C2)N)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)/C=C(/CC2=CC=CC=C2)\N)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156732-13-7
Record name (2S,4Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one; 5-amino-[2S-di(methylphenyl)amino]-1,6-diphenyl-4Z-hexen-3-one
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Record name 4-Hexen-3-one, 5-amino-2-[bis(phenylmethyl)amino]-1,6-diphenyl-, (2S)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexene Backbone: The hexene backbone can be synthesized through a series of aldol condensations and subsequent reductions.

    Introduction of Amino Groups: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.

    Attachment of Dibenzylamino Group: The dibenzylamino group is attached through reductive amination, where dibenzylamine reacts with a carbonyl precursor in the presence of a reducing agent.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, ensuring the desired (S,Z) stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. Techniques such as continuous flow chemistry and automated synthesis can enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dibenzylamino groups, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is recognized for its potential as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting viral infections such as COVID-19. Its structural properties allow it to act as a chiral building block in drug synthesis .
    • The compound has been studied as a potential candidate for repurposing existing drugs, showcasing its versatility in pharmaceutical formulations .
  • Antiviral Activity :
    • Research indicates that derivatives of this compound may exhibit antiviral properties, making them suitable for further exploration in treating viral infections. Its mechanism of action is being investigated to understand its efficacy against specific viral targets .
  • Chiral Reagents :
    • Due to its chiral nature, this compound serves as a valuable chiral reagent in asymmetric synthesis, which is crucial for developing enantiomerically pure pharmaceuticals. This feature enhances its importance in the field of medicinal chemistry .

Synthesis and Case Studies

The synthesis of this compound has been documented in several studies:

  • A notable study published in the Indian Journal of Chemistry describes a synthetic route involving the reaction of dibenzylamine with appropriate precursors to yield the desired compound with high purity and yield .

Summary of Synthesis Procedure

StepDescription
1React dibenzylamine with a suitable carbonyl compound under controlled conditions.
2Utilize chiral catalysts to ensure enantioselectivity during the reaction process.
3Purify the product using chromatography techniques to isolate this compound.

Research Findings

Recent studies have highlighted the compound's role in enhancing drug efficacy through structural modifications that improve pharmacokinetic properties. For instance:

  • Research focusing on small-molecule drugs for COVID-19 treatment indicates that compounds like this compound can be pivotal in developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

(2S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol (CID: 156732-15-9)

  • Molecular Formula : C₃₂H₃₄N₂O (MW: 464.65 g/mol)
  • Key Differences: Functional Group: The keto group (-C=O) in the target compound is replaced by a hydroxyl (-OH) group in this reduced derivative. Stereochemistry: The (2S,3S,5S)-configuration is critical for enantioselective reduction using NaBH₄ or NaBH₃(OTFA), yielding 93% desired diastereomer . Application: This alcohol intermediate is debenzylated to form the diaminoalcohol backbone of ritonavir .

BDH Succinate Salt (CAS: 183388-64-9)

  • Molecular Formula : C₃₆H₃₈N₂O₆S (MW: 626.77 g/mol)
  • Key Differences :
    • Functional Groups : Incorporates a succinate counterion, enhancing solubility for purification.
    • Role : Used in downstream steps to stabilize amine intermediates during API crystallization .

N,N-Dibenzyl-L-phenylalanine Benzyl Ester (Intermediate XXX in )

  • Molecular Formula: C₃₃H₃₃NO₂ (MW: 475.62 g/mol)
  • Key Differences: Structure: Lacks the conjugated enone and amino groups, serving as a precursor in the synthesis pathway. Reactivity: Undergoes cyanidation and Grignard addition to form the target compound .

Comparative Analysis Table

Attribute (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (2S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol BDH Succinate Salt
Molecular Formula C₃₂H₃₂N₂O C₃₂H₃₄N₂O C₃₆H₃₈N₂O₆S
Molecular Weight 460.61 g/mol 464.65 g/mol 626.77 g/mol
Functional Groups Keto (-C=O), amine (-NH₂) Hydroxyl (-OH), amine (-NH₂) Succinate, amine
Stereochemistry (S,Z)-configuration (2S,3S,5S)-configuration Not specified
Synthetic Role Key enone intermediate for reduction Reduced alcohol intermediate Stabilizing salt for APIs
Regulatory Notes H413 (Aquatic Chronic Toxicity) Not classified Not classified

Biological Activity

(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, also known as DAH-II or Ritonavir Impurity 59, is a synthetic compound with potential biological activity. It belongs to the class of dibenzylamino derivatives and has been studied for its pharmacological properties, particularly in the context of antiviral activity and potential applications in treating various diseases.

  • Molecular Formula : C32H32N2O
  • Molecular Weight : 460.61 g/mol
  • Boiling Point : 626.2 °C (predicted)
  • Density : 1.136 g/cm³ (predicted)
  • LogP : 6.6548 (indicating high lipophilicity) .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in viral replication and cellular signaling pathways. Its structural similarity to other known antiviral agents suggests that it may inhibit viral proteases or RNA polymerases, thereby reducing viral load in infected cells.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viruses, including coronaviruses. A study highlighted its potential in repurposing for COVID-19 treatment alongside other small-molecule drugs . The compound's efficacy was evaluated through in vitro assays measuring its ability to inhibit viral replication.

Cytotoxicity and Safety Profile

The compound has been assessed for cytotoxicity using various cell lines. The results indicate that while it possesses antiviral properties, it also exhibits cytotoxic effects at higher concentrations. The compound is classified as an eye irritant and poses environmental hazards due to its long-term effects on aquatic life .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study published in the Indian Journal of Chemistry reported the synthesis and biological evaluation of this compound. The compound showed promising results in inhibiting viral replication in cell cultures .
  • Pharmacological Evaluation :
    • Another study focused on the pharmacokinetics of the compound, revealing that its high lipophilicity aids in cellular uptake but may complicate its therapeutic window due to increased toxicity risks .
  • Comparative Analysis with Other Antivirals :
    • Comparative studies with established antiviral agents such as ritonavir demonstrated that this compound has a similar mechanism of action but varied efficacy profiles depending on the viral strain and concentration used .

Data Table: Summary of Biological Activity

PropertyValue/Description
Molecular FormulaC32H32N2O
Molecular Weight460.61 g/mol
Antiviral ActivityEffective against coronaviruses
CytotoxicityPresent at higher concentrations
Safety ClassificationEye irritant; hazardous to aquatic life
LogP6.6548

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound’s stereochemistry (S,Z-configuration) requires enantioselective synthesis. A multi-step approach involving Schiff base formation followed by asymmetric hydrogenation is common. For example, chiral catalysts like BINAP-Ru complexes can enforce stereocontrol during hydrogenation steps . Solvent polarity and temperature significantly affect reaction kinetics and diastereomer ratios. Monitoring via HPLC with chiral stationary phases (e.g., Chiralpak AD-H) ensures enantiomeric excess (>95%) .
  • Table 1 : Comparison of Synthetic Routes

MethodCatalystYield (%)ee (%)Key Condition
Asymmetric HydrogenationBINAP-Ru7897H₂ (50 psi), EtOH, 25°C
Enamine CyclizationProline-derived6590Toluene, reflux

Q. How can the structural and stereochemical purity of this compound be validated?

  • Methodological Answer : X-ray crystallography is definitive for confirming stereochemistry. For routine analysis, combine 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve vicinal coupling constants (e.g., J4,5=10.2 HzJ_{4,5} = 10.2\ \text{Hz} for Z-configuration) and NOESY correlations . Polarimetry ([α]D_{D} = +32.5°) and CD spectroscopy further validate optical activity .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The enone moiety is sensitive to light and humidity. Store under inert gas (Ar) at −20°C in amber vials. Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation via HPLC, indicating room-temperature stability for short-term use .

Advanced Research Questions

Q. How do solvent effects and counterion selection influence the compound’s reactivity in catalytic asymmetric transformations?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in Michael additions, enhancing reaction rates. Bulky counterions (e.g., BARF) in chiral Lewis acids improve enantioselectivity by reducing ion pairing. Computational studies (DFT at B3LYP/6-31G*) model solvent-catalyst interactions to predict optimal conditions .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity of this compound?

  • Methodological Answer : Discrepancies between in silico docking (e.g., AutoDock Vina) and in vitro assays may arise from solvation effects or protein flexibility. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with MD simulations. Replicate assays in triplicate with blinded controls to minimize bias .

Q. How can computational methods guide the design of derivatives with enhanced selectivity for target receptors?

  • Methodological Answer : Combine QSAR models with fragment-based drug design (FBDD). Substituent effects at the phenyl rings (C6 and C1) are evaluated via Hammett σ constants. ADMET predictions (SwissADME) prioritize derivatives with logP < 3.5 and low hERG inhibition risk .

Methodological Best Practices

  • Table 2 : Key Analytical Techniques for Characterization

    TechniqueApplicationCritical Parameters
    X-ray CrystallographyAbsolute stereochemistry assignmentResolution < 1.0 Å
    1H^{1}\text{H}-NMRDiastereomer ratio600 MHz, DMSO-d6
    HPLC-MSPurity assessmentC18 column, 0.1% TFA gradient
  • Experimental Design : For kinetic studies, use stopped-flow UV-Vis spectroscopy to capture rapid enamine formation (τ = 2.3 ms at pH 7.4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one
Reactant of Route 2
(s,z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

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